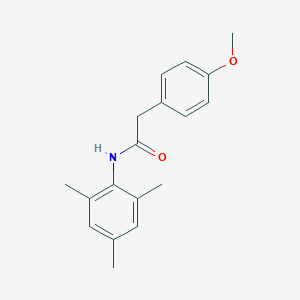

N-mesityl-2-(4-methoxyphenyl)acetamide

Descripción

N-Mesityl-2-(4-methoxyphenyl)acetamide is an acetamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group and a 4-methoxyphenyl substituent. Its molecular formula is C₂₆H₂₅N₃O₃S, with an average mass of 459.564 g/mol and a monoisotopic mass of 459.161663 g/mol . Its low hydrogen bond acceptors/donors and rotatable bonds suggest favorable oral bioavailability and central nervous system (CNS) penetration compared to polyphenols like EGCG .

Propiedades

Fórmula molecular |

C18H21NO2 |

|---|---|

Peso molecular |

283.4 g/mol |

Nombre IUPAC |

2-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C18H21NO2/c1-12-9-13(2)18(14(3)10-12)19-17(20)11-15-5-7-16(21-4)8-6-15/h5-10H,11H2,1-4H3,(H,19,20) |

Clave InChI |

GXPINYPTJRKIJW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=C(C=C2)OC)C |

SMILES canónico |

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=C(C=C2)OC)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

CNS-11 and CNS-11g (Alpha-Synuclein Disaggregation Agents)

CNS-11 (N-mesityl-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide) and CNS-11g (2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,6-dimethylphenyl)acetamide) share structural similarities with N-mesityl-2-(4-methoxyphenyl)acetamide, particularly in their mesityl/arylacetamide backbone (Fig. 1E in ). Key comparisons include:

Both CNS-11 and N-mesityl-2-(4-methoxyphenyl)acetamide exhibit enhanced pharmacokinetic profiles over EGCG, making them superior candidates for neurodegenerative disease therapeutics .

Anti-Cancer Acetamide Derivatives

N-Mesityl-2-(4-methoxyphenyl)acetamide can be compared to anti-cancer acetamides such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol derivatives (e.g., compound 6e ):

The mesityl group in N-mesityl-2-(4-methoxyphenyl)acetamide may enhance membrane permeability compared to the polar quinazoline-sulfonyl group in compound 36. However, compound 6e’s oxadiazole-thiol moiety confers superior cytotoxicity, suggesting that electron-withdrawing groups (e.g., thiols) improve anti-cancer activity .

Thiazole-Containing Acetamides

Thiazole derivatives like 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) and N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) exhibit anti-inflammatory and matrix metalloproteinase (MMP) inhibitory activity . Physical property comparisons:

The thiazole derivatives’ higher melting points (282–303°C) suggest stronger crystalline packing due to piperazine and thiazole hydrogen-bonding motifs, whereas N-mesityl-2-(4-methoxyphenyl)acetamide’s mesityl group may reduce crystallinity, enhancing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.